![molecular formula C11H9BrN2O B13138741 4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)
4-(Bromomethyl)-[3,3'-bipyridin]-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-[3,3’-bipyridin]-2-ol is a chemical compound that belongs to the class of brominated bipyridines This compound is characterized by the presence of a bromomethyl group attached to one of the pyridine rings and a hydroxyl group on the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-[3,3’-bipyridin]-2-ol typically involves the bromination of a precursor bipyridine compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a suitable solvent such as acetone, dichloromethane, or acetonitrile, under controlled temperature conditions. The precursor bipyridine is mixed with NBS and the solvent, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized for higher yields and purity. Continuous flow photochemical methods have been developed, where the reaction mixture is passed through a pipeline reactor under constant illumination. This method offers advantages such as lower toxicity, simplicity, and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-[3,3’-bipyridin]-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The bipyridine core can engage in coupling reactions to form larger, more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromomethyl group.
Scientific Research Applications
4-(Bromomethyl)-[3,3’-bipyridin]-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors.
Industry: It is used in the production of advanced materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-[3,3’-bipyridin]-2-ol involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(bromomethyl)-2,2’-bipyridine: Similar in structure but with two bromomethyl groups.
4-(Bromomethyl)benzonitrile: Contains a bromomethyl group attached to a benzonitrile core.
3-(Bromoacetyl)coumarins: Contains a bromoacetyl group attached to a coumarin core .
Uniqueness
4-(Bromomethyl)-[3,3’-bipyridin]-2-ol is unique due to the presence of both a bromomethyl group and a hydroxyl group on a bipyridine core. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
4-(bromomethyl)-3-pyridin-3-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9BrN2O/c12-6-8-3-5-14-11(15)10(8)9-2-1-4-13-7-9/h1-5,7H,6H2,(H,14,15) |
InChI Key |
SBHFCTCIVQRACT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CNC2=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



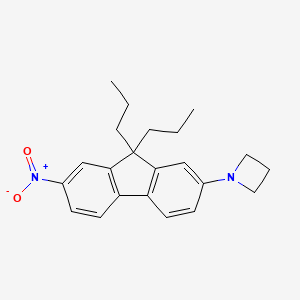


![azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B13138689.png)
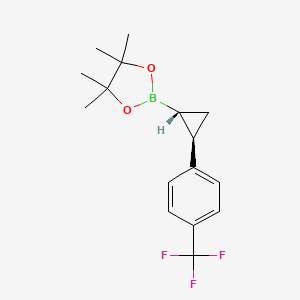
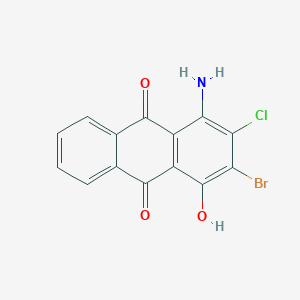

![N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide](/img/structure/B13138710.png)
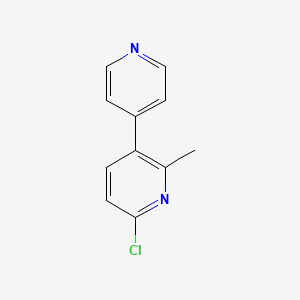
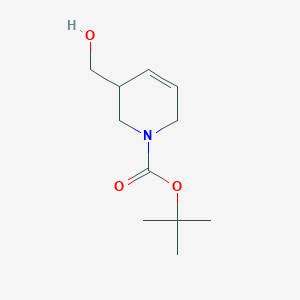
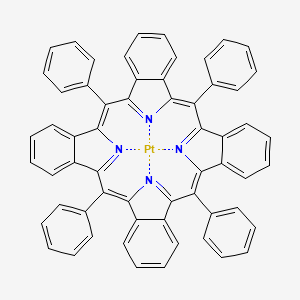
![1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide](/img/structure/B13138739.png)

